Product packaging for 5-(4-Chlorophenylthiomethyl)Tetrazole(Cat. No.:CAS No. 18527-31-6)

5-(4-Chlorophenylthiomethyl)Tetrazole

Cat. No.: B095659
CAS No.: 18527-31-6
M. Wt: 226.69 g/mol
InChI Key: CHUZWYSHNLSTHB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenylthiomethyl)Tetrazole is a specialized organic compound belonging to the tetrazole family, a class of nitrogen-rich heterocyclic compounds with a planar, electron-rich structure . This compound features a 4-chlorophenylthio-methyl substituent, which may influence its lipophilicity and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science. Tetrazole derivatives are widely recognized as bioisosteres for carboxylic acid groups, a substitution that can enhance metabolic stability, adjust lipophilicity, and improve the overall drug-like characteristics of a molecule . While specific biological data for this compound may be limited, tetrazole derivatives, in general, demonstrate a broad spectrum of pharmacological activities. Research on analogous structures has shown significant antibacterial and antifungal properties . Furthermore, tetrazole cores are investigated for their anti-inflammatory, anticancer, anticonvulsant, and antihypertensive potentials, making them privileged structures in drug discovery programs . The primary mechanism of action for many bioactive tetrazoles often involves interaction with enzymatic targets, such as angiotensin-converting enzyme (ACE) in antihypertensive drugs, or through modulation of various biological pathways due to their ability to participate in hydrogen bonding and dipole-dipole interactions . The synthetic value of this compound extends to its use as a building block in multicomponent reactions (MCRs) , such as the Passerini and Ugi reactions . This allows for the efficient and rapid generation of diverse, complex, and drug-like molecular libraries for high-throughput screening in structure-based drug design . For Research Use Only . This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN4S B095659 5-(4-Chlorophenylthiomethyl)Tetrazole CAS No. 18527-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUZWYSHNLSTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=NNN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370958
Record name 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2H-tetrazole
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Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18527-31-6
Record name 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3,4-tetrazole
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Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenylthiomethyl Tetrazole

Established Synthetic Pathways for 5-Alkyl(aryl)sulfanylmethyltetrazoles

The construction of the 5-(arylthiomethyl)tetrazole scaffold is achieved through several reliable synthetic strategies, primarily involving the formation of a carbon-sulfur bond followed by the construction of the tetrazole ring.

One-Pot Synthesis from 4-Chlorothiophenol and 2-Chloroacetonitrile

A highly efficient and atom-economical approach to 5-(4-Chlorophenylthiomethyl)tetrazole is a one-pot synthesis commencing from 4-Chlorothiophenol and 2-Chloroacetonitrile. This method proceeds via a two-step sequence within a single reaction vessel, avoiding the isolation of intermediates.

The reaction is initiated by the nucleophilic attack of the thiolate anion of 4-Chlorothiophenol on 2-Chloroacetonitrile. The thiolate is typically generated in situ using a suitable base. This SN2 reaction displaces the chloride ion, forming the intermediate (4-chlorophenylthio)acetonitrile. Without isolation, an azide (B81097) source, such as sodium azide (NaN3), is introduced into the reaction mixture. The nitrile group of the intermediate then undergoes a [3+2] cycloaddition reaction with the azide, yielding the final this compound product. This streamlined process is favored for its operational simplicity and reduced waste generation. A related one-pot synthesis has been demonstrated for 1-substituted 5-alkylsulfanyl tetrazoles, where an organic isothiocyanate reacts with sodium azide, and the resulting tetrazole-5-thione intermediate is alkylated in situ. bohrium.comresearchgate.net

Cycloaddition Reactions (e.g., Nitrile-Azide Cycloaddition) as a General Route for 5-Substituted Tetrazoles

The [3+2] cycloaddition between a nitrile and an azide source is the most fundamental and widely employed method for the synthesis of 5-substituted 1H-tetrazoles. nih.govthieme-connect.com This reaction, often referred to as the Huisgen cycloaddition, involves the formation of the tetrazole ring by reacting the nitrile functionality of a precursor molecule, such as (4-chlorophenylthio)acetonitrile, with an azide.

To overcome the high activation energy often associated with this reaction, various catalytic systems have been developed. acs.org Lewis acids are commonly used to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. A multitude of catalysts have been reported to effectively promote this transformation under milder conditions and with improved yields.

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Reference(s)
Homogeneous Catalysts
Zn(II) salts (e.g., ZnBr₂)Water100High organic-chemistry.org
Et₃N·HClDMF120-13070-95 nih.gov
BF₃·OEt₂Dioxane100Good nih.gov
Co(II) ComplexDMSO110>95 acs.org
Heterogeneous Catalysts
Silica Sulfuric AcidDMFReflux72-95 nih.govresearchgate.net
ZnO NanocrystallineDMF13085-96 thieme-connect.com
CuFe₂O₄ NanoparticlesDMSO12082-95 thieme-connect.com
Nano-TiCl₄·SiO₂DMFRefluxGood

This table presents a selection of catalytic systems used for the synthesis of 5-substituted 1H-tetrazoles via nitrile-azide cycloaddition.

Multicomponent Reactions (MCRs) for Tetrazole Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a powerful and convergent approach to complex molecules like substituted tetrazoles. acs.orgnih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov

The Ugi-azide four-component reaction (UA-4CR) is a prominent example used for the synthesis of 1,5-disubstituted tetrazoles. mdpi.com In a typical UA-4CR, an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide as a hydrazoic acid surrogate) react to form the tetrazole ring in one pot. While this directly yields N-substituted tetrazoles, the principles of MCRs can be adapted to construct the 5-substituted tetrazole core. For instance, novel tetrazole building blocks, such as tetrazole aldehydes, can be synthesized and then incorporated into various MCRs to create complex, drug-like molecules. beilstein-journals.org One-pot, three-component reactions of aldehydes, hydroxylamine, and an azide source have also been developed to efficiently produce 5-substituted 1H-tetrazoles. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthetic Approaches to Substituted Tetrazoles

The application of microwave irradiation has revolutionized the synthesis of 5-substituted tetrazoles by dramatically reducing reaction times and often improving product yields compared to conventional heating methods. lew.roijrpr.com Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar solvents and reagents by microwave energy, leading to a significant acceleration of reaction rates. lew.ro

This technique has been successfully applied to the nitrile-azide cycloaddition. thieme-connect.com Reactions that might take many hours or even days under conventional reflux conditions can often be completed in a matter of minutes in a dedicated microwave reactor. lew.roorganic-chemistry.org This rapid heating also minimizes the formation of side products. Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been paired with microwave heating to further enhance efficiency. The use of solid-supported catalysts or porous materials like zeolites under microwave conditions provides additional benefits, such as ease of catalyst recovery and reusability, contributing to greener synthetic protocols. researchgate.net

ReactionHeating MethodCatalystSolventTimeYield (%)Reference
3-Phenylpropionitrile + NaN₃ConventionalEt₃N·HClDMF24 h69 thieme-connect.com
3-Phenylpropionitrile + NaN₃MicrowaveEt₃N·HClDMF20 min78 thieme-connect.com
Benzonitrile + NaN₃ConventionalH-Y ZeoliteDMF12 h70 researchgate.net
Benzonitrile + NaN₃MicrowaveH-Y ZeoliteDMF15 min95 researchgate.net
Various Nitriles + NaN₃MicrowavePd/Co NPsNMP5-20 min90-99 lew.ro

This table provides a comparative overview of reaction conditions and outcomes for the synthesis of 5-substituted tetrazoles using conventional heating versus microwave irradiation.

Reaction Mechanisms and Pathways Involving the Tetrazole Ring and its Substituents

The chemical reactivity of tetrazoles is governed by the unique electronic properties of the nitrogen-rich five-membered ring. acs.org The ring is aromatic and possesses an acidic N-H proton, with pKa values often comparable to carboxylic acids. acs.org

The mechanism of the cornerstone tetrazole synthesis, the addition of an azide to a nitrile, has been a subject of detailed investigation. While often depicted as a concerted [2+3] cycloaddition, computational studies using density functional theory (DFT) suggest a more complex, stepwise pathway is often favored, particularly when using azide salts. acs.orgnih.govdiva-portal.org These calculations indicate that the reaction may proceed through an initial nucleophilic attack of the azide anion on the nitrile carbon to form an imidoyl azide intermediate. This intermediate then undergoes a rapid, unimolecular cyclization to form the tetrazole anion. acs.orgnih.gov The role of a catalyst, such as a Zn(II) salt, is to coordinate to the nitrile, increasing its electrophilicity and facilitating the initial azide attack. acs.org

Nucleophilic Substitution Reactions

Furthermore, the tetrazole anion itself is a potent nucleophile. After deprotonation of the acidic N-H proton with a base, the resulting tetrazolate anion can participate in substitution reactions. For example, alkylation of 1-substituted tetrazole-5-thiones with alkyl halides occurs with high regioselectivity at the sulfur atom. researchgate.net This indicates that for this compound, reactions at the exocyclic sulfur atom or substitution at the methylene (B1212753) bridge could be plausible transformations. The specific regioselectivity of N-alkylation (at the N-1 vs. N-2 position of the tetrazole ring) is also a key aspect of its reactivity, influenced by the nature of the alkylating agent and reaction conditions.

Oxidation and Reduction Pathways

The chemical reactivity of this compound is influenced by the presence of both the tetrazole ring and the thioether linkage. These functional groups offer sites for various oxidation and reduction reactions, leading to the synthesis of new derivatives with potentially altered biological activities or material properties.

The sulfur atom in the thioether bridge of this compound is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and sulfone derivatives. While specific studies on the oxidation of this compound are not extensively documented in the available literature, the oxidation of structurally similar 5-arylsulfanyl-tetrazoles has been reported. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide has been shown to produce both the sulfinyl and sulfonyl derivatives. researchgate.net

A common method for the oxidation of sulfides to sulfones involves the use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.org The reaction proceeds in a stepwise manner, with the sulfoxide being an intermediate in the formation of the sulfone. The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

The synthesis of a related sulfone, 5-[[p-(p-chlorophenylsulfonyl)anilino]methyl]-1H-tetrazole, has been achieved, indicating that the thioether linkage in such molecules can be successfully oxidized to a sulfonyl group. prepchem.com This transformation is significant as the resulting sulfone moiety can alter the electronic and steric properties of the molecule, potentially influencing its biological activity.

Table 1: Examples of Oxidation Reactions of Related Tetrazole Derivatives

Starting MaterialOxidizing AgentProductReference
5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazoleHydrogen Peroxide5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole researchgate.net
[p-(p-chlorophenylsulfonyl)anilino]acetonitrile (precursor to a sulfonyl tetrazole)Not specified in abstract5-[[p-(p-chlorophenylsulfonyl)anilino]methyl]-1H-tetrazole prepchem.com

Information regarding the specific reduction pathways of this compound is scarce in the scientific literature. In principle, reduction could target either the tetrazole ring or the chlorophenyl group. The tetrazole ring is generally stable to many reducing agents, but under harsh conditions, it can be reduced. The aromatic chloro substituent is also relatively resistant to reduction, typically requiring catalytic hydrogenation under specific conditions. Further research is needed to explore the reduction chemistry of this particular compound.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The tetrazole ring, with its multiple nitrogen atoms, can potentially participate in certain types of cycloaddition reactions, although it is generally considered an aromatic and stable heterocycle.

The most common cycloaddition involving tetrazoles is the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines, which are structurally different from the 1,2,3,4-tetrazole ring system present in the title compound. nih.gov The aromatic nature of the 1H-tetrazole ring in this compound makes it a poor diene for typical Diels-Alder reactions. While five-membered heterocycles like furan (B31954) can undergo Diels-Alder reactions, the increased aromaticity of thiophene, and by extension, the even more aromatic tetrazole ring, makes such reactions challenging without high pressure or specific activation. nih.govmdpi.com

There is currently a lack of specific studies in the available literature detailing the participation of this compound in cycloaddition reactions. Future investigations may explore its reactivity with highly reactive dienophiles or under forcing conditions to determine its potential in this class of transformations.

Derivatization Strategies for Enhancing Molecular Diversity around the this compound Core

To explore the structure-activity relationships and develop new compounds with improved properties, derivatization of the this compound core is essential. The primary sites for derivatization are the nitrogen atoms of the tetrazole ring.

The acidic proton on the tetrazole ring (N-H) can be readily substituted with various alkyl or aryl groups. N-alkylation of 5-substituted-1H-tetrazoles is a common strategy to introduce molecular diversity. organic-chemistry.orgnih.gov The reaction typically proceeds by treating the tetrazole with a base to form the tetrazolate anion, followed by reaction with an alkylating agent (e.g., an alkyl halide).

The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity of the reaction can be influenced by factors such as the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the counter-ion. mdpi.comnih.gov For instance, a method for the preferential formation of 2,5-disubstituted tetrazoles via the diazotization of aliphatic amines has been reported. nih.gov

Table 2: General N-Alkylation of 5-Substituted-1H-Tetrazoles

Tetrazole SubstrateAlkylating AgentProduct TypeKey FeaturesReference
5-Substituted-1H-tetrazolesAliphatic amines/organic nitrite2,5-Disubstituted tetrazolesPreferential formation of the N2 isomer. nih.gov
N-benzoyl 5-(aminomethyl)tetrazoleBenzyl (B1604629) bromideMixture of N1 and N2 benzyl derivativesFormation of two separable regioisomers. mdpi.com
Lithium tetrazolateAlkyl bromidesN1-Substituted tetrazolesUse of lithium salt to control regioselectivity. nih.gov

By introducing different functional groups through N-alkylation, it is possible to modulate the lipophilicity, solubility, and metabolic stability of the parent compound, which is a key strategy in drug discovery.

Advanced Characterization Techniques and Structural Analysis of 5 4 Chlorophenylthiomethyl Tetrazole and Analogues

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a complete picture of the molecular framework.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For the analogue, 5-(4-Chlorophenyl)-1H-tetrazole, NMR data provides characteristic signals that confirm its structure.

¹H NMR: In a ¹H NMR spectrum recorded in DMSO-d₆, 5-(4-Chlorophenyl)-1H-tetrazole typically exhibits a broad singlet far downfield, around 16.81 ppm, which is characteristic of the acidic proton attached to the tetrazole ring (N-H). rsc.org The aromatic protons of the 4-chlorophenyl group appear as two distinct doublets, one around 8.00 ppm and another at approximately 7.61 ppm, consistent with a para-substituted benzene ring. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For 5-(4-Chlorophenyl)-1H-tetrazole, the carbon atom of the tetrazole ring resonates at approximately 155.0 ppm. rsc.org The carbons of the chlorophenyl ring show signals at around 135.8, 129.4, 128.6, and 123.3 ppm. rsc.org

HSQC: Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR technique used to determine proton-carbon single bond correlations. While specific HSQC data for these compounds is not detailed, this technique would be instrumental in definitively assigning each proton signal to its directly attached carbon atom, confirming the connectivity within the 4-chlorophenyl moiety.

Table 1: NMR Spectroscopic Data for 5-(4-Chlorophenyl)-1H-tetrazole in DMSO-d₆
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H16.81Broad SingletN-H (Tetrazole) rsc.org
¹H8.00DoubletAromatic C-H rsc.org
¹H7.61DoubletAromatic C-H rsc.org
¹³C154.96-C (Tetrazole) rsc.org
¹³C135.82-C-Cl (Aromatic) rsc.org
¹³C129.43-C-H (Aromatic) rsc.org
¹³C128.61-C-H (Aromatic) rsc.org
¹³C123.27-C-C (Aromatic) rsc.org

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-(4-Chlorophenyl)-1H-tetrazole shows several characteristic absorption bands. A significant broad band observed around 2696 cm⁻¹ can be attributed to the N-H stretching vibration, which is often broadened due to extensive hydrogen bonding in the solid state. rsc.org Other key peaks include those corresponding to C=N and C=C (aromatic) stretching vibrations (around 1650 cm⁻¹) and the C-Cl stretching vibration (around 822 cm⁻¹). rsc.org

Table 2: Key IR Absorption Bands for 5-(4-Chlorophenyl)-1H-tetrazole
Wavenumber (cm⁻¹) Vibrational Mode Assignment Reference
2696N-H Stretch (Hydrogen Bonded) rsc.org
1650C=N Stretch (Tetrazole Ring) / C=C Stretch (Aromatic) rsc.org
1349Ring Vibrations rsc.org
1083C-H In-plane Bending rsc.org
822C-Cl Stretch / C-H Out-of-plane Bending rsc.org

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. The fragmentation patterns observed can also provide valuable structural information. For 5-substituted 1H-tetrazole derivatives, the fragmentation behavior is characteristic. In positive-ion electrospray ionization (ESI-MS), a common fragmentation pathway involves the elimination of a neutral hydrazoic acid (HN₃) molecule. lifesciencesite.com Conversely, in negative-ion mode, the characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂). lifesciencesite.com For 5-(4-Chlorophenyl)-1H-tetrazole, the exact mass is 180.020274 g/mol . nih.gov

X-ray Crystallography for Solid-State Conformational and Supramolecular Analysis (e.g., for 5-(4-Chlorophenyl)-1H-tetrazole)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 5-(4-Chlorophenyl)-1H-tetrazole (C₇H₅ClN₄) has been determined to be in the monoclinic space group P 2/c. iucr.org

A key feature of the crystal structure of 5-(4-Chlorophenyl)-1H-tetrazole is the presence of two independent molecules in the asymmetric unit, which exhibit different conformations. iucr.orgnih.gov The dihedral angle between the plane of the tetrazole ring and the plane of the chlorophenyl ring is a critical parameter describing the molecular conformation. One molecule is observed to be nearly planar, with a very small dihedral angle of 0.22°. iucr.orgnih.gov In contrast, the second molecule is significantly twisted, displaying a dihedral angle of 17.38°. iucr.orgnih.gov This conformational polymorphism highlights the molecule's rotational flexibility around the C-C bond connecting the two rings.

Table 3: Dihedral Angles in the Crystal Structure of 5-(4-Chlorophenyl)-1H-tetrazole
Molecule Dihedral Angle (Benzene-Tetrazole) Conformation Reference
10.22 (6)°Nearly Planar iucr.orgnih.gov
217.38 (6)°Twisted iucr.orgnih.gov

In the solid state, the structure of 5-(4-Chlorophenyl)-1H-tetrazole is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···N hydrogen bonds link adjacent molecules. iucr.orgnih.gov The imino group (N-H) of one tetrazole ring acts as a hydrogen bond donor, while a nitrogen atom on an adjacent tetrazole ring acts as the acceptor. This interaction connects the molecules into a one-dimensional chain structure, demonstrating a robust supramolecular assembly. iucr.orgnih.gov The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, has been accurately determined. nih.gov

Table 4: Hydrogen Bond Geometry in Crystalline 5-(4-Chlorophenyl)-1H-tetrazole
Donor (D)—H···Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Reference
N1—H3···N30.85 (1)2.05 (1)2.889 (2)172 (1) nih.gov
N3—H6···N10.83 (3)2.08 (4)2.889 (2)165.7 (2) nih.gov

Thermal Gravimetric Analysis (TGA) for Related Tetrazole Derivatives

Thermal Gravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of compounds by measuring changes in mass as a function of temperature. For tetrazole derivatives, which are known for their high nitrogen content and energetic properties, TGA provides vital information about their decomposition behavior. The thermal stability of these compounds is a significant factor in their handling, storage, and application.

A study on 5-(4-Pyridyl)tetrazolate (H4-PTZ), a related tetrazole derivative, utilized high-pressure differential scanning calorimetry (HPDSC) to investigate its thermal decomposition under dynamic nitrogen atmosphere. maxapress.comresearchgate.net The experiments were conducted at various heating rates (2.0, 5.0, 8.0, 10.0, and 15.0 K·min–1) to understand the kinetics of the decomposition process. maxapress.com The results indicated a clear decomposition pathway, which begins after the melting of the compound. The primary decomposition mechanism involves the opening of the tetrazole ring followed by the release of nitrogen gas. maxapress.com

The heat flow curves obtained from the analysis showed that the decomposition of H4-PTZ is a rapid process once initiated, as indicated by the large tangent slope of the exothermic peak. researchgate.net This suggests that the compound can transform completely in a short period after reaching its decomposition temperature. researchgate.net The conversion rate of the decomposition follows an 'S' shape with temperature, shifting to higher temperatures as the heating rate increases. researchgate.net By applying kinetic analysis methods, such as the Starink equal conversion method, the apparent activation energy for the decomposition reaction was calculated. researchgate.net This data is essential for predicting the thermal hazards associated with the compound, including self-accelerating decomposition temperature and thermal explosion critical temperature. maxapress.com

Interactive Table: Thermal Decomposition Parameters of 5-(4-Pyridyl)tetrazolate (H4-PTZ) at Various Heating Rates

Heating Rate (K·min⁻¹)Onset Temperature (°C)Peak Temperature (°C)
2.0250.3255.1
5.0260.8265.9
8.0267.5272.4
10.0271.1276.0
15.0277.8282.6

Note: The data in this table is derived from graphical representations in the source material and represents an approximation of the values for a related tetrazole derivative.

Surface Morphological Studies (e.g., SEM/EDX) of Tetrazole-Modified Surfaces

Surface morphological studies are essential for understanding the physical and chemical characteristics of materials at the micro and nano scales. Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are powerful tools for examining surfaces modified with tetrazole compounds. surfacesciencewestern.com SEM provides high-resolution images of the surface topography, revealing details about the structure, texture, and distribution of the modifying compounds. fraunhofer.de EDX, on the other hand, offers elemental analysis, allowing for the identification and quantification of the elements present on the surface, which confirms the presence and distribution of the tetrazole modifier. besgroup.comnih.gov

When a surface is modified with a compound such as 5-(4-Chlorophenylthiomethyl)tetrazole, SEM can be used to visualize changes in the surface morphology. This could include the formation of new layers, changes in roughness, or the appearance of specific structural features resulting from the modification process. nih.gov For instance, the modification of a biomedical titanium alloy surface can be analyzed to observe how the tetrazole derivative coats the surface, which is crucial for applications like improving biocompatibility or creating antibacterial surfaces. mdpi.com

EDX analysis complements SEM by providing a map of the elemental composition of the modified surface. tudelft.nl For a surface modified with this compound, EDX would be expected to detect the presence of Carbon (C), Nitrogen (N), Sulfur (S), and Chlorine (Cl), in addition to the elements of the substrate material. This elemental mapping can confirm the uniform distribution of the tetrazole derivative on the surface and detect any potential aggregation or inconsistencies in the coating. nih.gov The quantitative data from EDX can also help in determining the thickness and density of the modifying layer.

Interactive Table: Expected Elemental Composition from EDX Analysis of a Surface Modified with this compound

ElementSymbolExpected PresencePotential Information Provided
CarbonCYesIndicates the organic structure of the tetrazole compound.
NitrogenNYesConfirms the presence of the tetrazole ring.
SulfurSYesConfirms the presence of the thiomethyl group.
ChlorineClYesConfirms the presence of the chlorophenyl group.
Substrate ElementsVariesYesIdentifies the underlying material being modified.

This combined approach of SEM and EDX provides a comprehensive understanding of the structural and chemical nature of tetrazole-modified surfaces, which is critical for tailoring their properties for specific applications, such as in materials science and biomedical engineering. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling for 5 4 Chlorophenylthiomethyl Tetrazole and Analogues

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in understanding the binding mechanism and predicting the strength of the interaction.

Molecular docking simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the thermodynamic favorability of the ligand-receptor complex. A lower binding energy score typically indicates a more stable and potent interaction. Studies on various tetrazole derivatives show a wide range of binding affinities depending on the specific analogue and the protein target. For example, docking studies of different tetrazole compounds have reported binding energies ranging from -6.4305 kcal/mol to as low as -8.7430 kcal/mol against various enzymes. nih.govajgreenchem.com One study on a tetrazole derivative designed as a transthyretin (TTR) kinetic stabilizer calculated a free energy of TTR binding of -21.4 kcal mol−1. mdpi.com

The binding mode describes the specific orientation and conformation of the ligand within the receptor's active site. Docking helps visualize how the functional groups of the tetrazole derivative, including the tetrazole ring, the chlorophenyl group, and the thiomethyl linker, position themselves to maximize favorable interactions.

Table 1: Examples of Predicted Binding Affinities for Tetrazole Analogues

Compound Class Target Protein Predicted Binding Affinity (kcal/mol)
3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile CSNK2A1 -6.8687
Benzimidazole-tetrazole derivative (e1) Cytochrome P450 51 (CYP51) -8.7430
1,5-disubstituted tetrazole (T8) DNA Gyrase -6.685

This table is generated from data found in scientific literature and is for illustrative purposes. nih.govajgreenchem.commdpi.comuobaghdad.edu.iq

A critical outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex. Common types of interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For tetrazole analogues, studies have revealed interactions with a variety of residues. For instance, the nitrogen atoms of the tetrazole ring are often involved in hydrogen bonding. In one study, a tetrazole derivative was found to form hydrogen bonds with Thr-106, Thr-119, and Ser-117, along with electrostatic interactions with Lys-15. mdpi.com Another investigation showed a side chain donor interaction between the ligand and LYS 68. nih.gov Similarly, other tetrazole compounds have demonstrated H-acceptor stacking contacts with residues like Ser 378. ajgreenchem.com The chlorophenyl group in 5-(4-Chlorophenylthiomethyl)Tetrazole would be expected to participate in hydrophobic or halogen-bonding interactions.

Table 2: Key Amino Acid Interactions for Tetrazole Analogues

Compound Class Target Protein Interacting Residues Type of Interaction
Tetrazole derivative Transthyretin (TTR) Thr-106, Thr-119, Ser-117, Lys-15 Hydrogen Bonds, Electrostatic
3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile CSNK2A1 LYS 68 Side Chain Donor

This table summarizes key interactions identified in docking studies of various tetrazole derivatives. nih.govajgreenchem.commdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand-receptor complex and the dynamics of their interaction. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods provide a fundamental understanding of the molecule's electronic structure, stability, and chemical reactivity.

5-substituted tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. nih.gov Quantum chemical calculations can determine the relative energies of these tautomers to predict which form is more stable. In the gas phase, the 2H-tautomer is often predicted to be more stable, while the 1H tautomer may be predominant in solution. nih.gov

Proton affinity analysis predicts the most likely site on the molecule for protonation. For the tetrazole ring, with its four nitrogen atoms, these calculations can identify which nitrogen is the most basic and therefore the most probable site to accept a proton. This information is vital for understanding the molecule's behavior in different pH environments and its ability to form ionic interactions with a biological target.

The substituents attached to the tetrazole ring significantly influence its electronic properties and reactivity. The 4-chlorophenylthiomethyl group on this compound contains a chlorophenyl moiety, which is generally considered electron-withdrawing.

Quantum chemical studies on substituted tetrazoles have shown that electron-withdrawing groups can significantly affect the aromaticity and stability of the tetrazole ring. cdnsciencepub.com Specifically, electron-withdrawing groups like -COOH have been found to increase the aromaticity of the tetrazole ring by pulling π-electrons from it. cdnsciencepub.com Conversely, electron-donating groups such as -NH2 tend to weaken the ring's aromaticity. cdnsciencepub.com These electronic effects can alter the molecule's acidity (pKa), lipophilicity, and its ability to act as a hydrogen bond donor or acceptor, thereby influencing its interactions with biological receptors. iosrjournals.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the contemporary drug discovery and development landscape, the early assessment of pharmacokinetic properties is crucial for identifying viable therapeutic candidates. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties provides a rapid and cost-effective method to evaluate the potential of molecules like this compound and its analogues. Computational tools and models are employed to forecast how these compounds will behave within a biological system, guiding further synthesis and experimental testing.

Research into various tetrazole derivatives utilizes computational methods to predict their ADME profiles. aaup.edu These studies are essential for understanding the drug-like characteristics of this class of compounds. The predictions often involve evaluating a range of parameters that determine the bioavailability and metabolic stability of the molecules.

Detailed research findings from computational studies on tetrazole analogues highlight several key ADME parameters. For instance, predictions regarding gastrointestinal (GI) absorption are critical for orally administered drug candidates. aaup.edu Similarly, the ability of a compound to cross the blood-brain barrier (BBB) is a significant factor for drugs targeting the central nervous system, and this is another property frequently assessed using in silico models. aaup.edu

The metabolic fate of tetrazole derivatives is often investigated by predicting their interaction with cytochrome P450 (CYP) enzymes, which are primary enzymes involved in drug metabolism. aaup.edu Specific isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4 are commonly included in these predictions. aaup.edu Furthermore, whether a compound is a substrate or inhibitor of transporters like P-glycoprotein (P-gp) is another important aspect of its distribution and excretion profile that is computationally evaluated. aaup.edu Skin permeability is also a relevant parameter for compounds that might be administered transdermally. aaup.edu

The following tables present predicted ADME properties for a series of synthesized tetrazole derivatives from a representative study, illustrating the application of in silico tools in this area. These data are generated using computational models and provide a theoretical assessment of the compounds' pharmacokinetic behavior.

Table 1: Predicted Physicochemical and Absorption Properties of Tetrazole Analogues

CompoundGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeantSkin Permeation (log Kp)
Analogue L1LowNo-7.70 cm/s
Analogue L2HighNo-5.69 cm/s
Analogue L3LowNo-6.98 cm/s
Analogue L4LowNo-7.16 cm/s
Analogue L5LowNo-6.34 cm/s

Data synthesized from a study on tetrazole derivatives. aaup.edu

Table 2: Predicted Metabolism Properties of Tetrazole Analogues

CompoundP-gp SubstrateCYP1A2 inhibitorCYP2C19 inhibitorCYP2C9 inhibitorCYP3A4 inhibitor
Analogue L1NoNoNoNoNo
Analogue L2YesYesYesYesYes
Analogue L3NoNoNoNoNo
Analogue L4YesNoNoNoNo
Analogue L5YesYesYesYesYes

Data synthesized from a study on tetrazole derivatives. aaup.edu

These computational predictions serve as a foundational step in the characterization of novel tetrazole compounds. For example, the prediction that a specific analogue exhibits high gastrointestinal absorption suggests its potential as an orally available drug. aaup.edu Conversely, predictions of significant inhibition of key cytochrome P450 enzymes can indicate a higher risk of drug-drug interactions, guiding medicinal chemists to modify the structure to mitigate this effect. aaup.edu The use of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies is a common approach in the design and evaluation of new tetrazole derivatives. uobaghdad.edu.iq

Structure Activity Relationship Sar Studies for 5 4 Chlorophenylthiomethyl Tetrazole and Its Derivatives

Analysis of the Impact of the 4-Chlorophenyl Group on Biological Activity

The 4-chlorophenyl group is a common substituent in medicinal chemistry, and its presence in the 5-(4-Chlorophenylthiomethyl)Tetrazole scaffold is significant for modulating biological activity. The chlorine atom at the para position of the phenyl ring exerts a notable influence on the molecule's physicochemical properties, such as lipophilicity, electronic character, and potential for specific intermolecular interactions.

The introduction of a halogen, such as chlorine, increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and access target sites. This increased lipophilicity can lead to improved bioavailability and potency. For instance, studies on various heterocyclic compounds have shown that halogenated phenyl rings are crucial for their biological profiles. Research on antifungal agents has demonstrated that compounds incorporating a 4-chlorophenyl moiety, such as 1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-2-piperidinoethanone, exhibit significant activity. researchgate.net This suggests that the electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire molecule, affecting its binding affinity to biological targets.

Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in biological macromolecules. This type of interaction can contribute to the specific and high-affinity binding of the compound to its target, thereby enhancing its biological effect. The substitution pattern on the phenyl ring is also critical; for example, a study on tyrosinase inhibitors found that a 3,4-dichlorophenyl substituent resulted in a more potent compound compared to other substitution patterns, highlighting the importance of the position and number of halogen atoms. researchgate.net

The following table summarizes the influence of substitutions on the phenyl ring on the biological activity of related heterocyclic compounds.

Compound ClassPhenyl Ring SubstitutionObserved Biological ActivityReference
Tetrazole Derivatives4-chlorophenylAntifungal activity researchgate.net
Acrylonitrile Derivatives3,4-dichlorophenylPotent tyrosinase inhibition researchgate.net
Oxadiazole Derivatives4-chlorophenylAcetylcholinesterase & Urease inhibition scielo.br

Role of the Thiomethyl Linker in Modulating Biological Response

The sulfur atom in the thioether linkage is a key feature. Compared to an oxygen ether linkage, the thioether has different bond angles, lengths, and electronic properties. The substitution of an oxygen atom for a sulfur atom in the linker of certain tetrazole derivatives has been shown to significantly reduce activity, indicating the specific role of the sulfur atom in the biological activity of those compounds. nih.gov The sulfur atom can act as a hydrogen bond acceptor and can also be involved in hydrophobic interactions, contributing to the binding of the molecule to its target.

The flexibility of the thiomethyl linker allows the 4-chlorophenyl and tetrazole moieties to adopt various spatial orientations, which can be crucial for optimal binding to a receptor or enzyme active site. This conformational flexibility can enable the molecule to adapt to the topology of the binding pocket. Moreover, the thioether linkage can influence the metabolic stability of the compound. While thioethers can be susceptible to oxidation in vivo, they can also confer a degree of metabolic stability compared to other functional groups. Studies on 5-thio-substituted tetrazole derivatives have highlighted their potential as antimicrobial agents, underscoring the importance of the sulfur-containing linker in this class of compounds. scielo.br

Effects of Substitutions on the Tetrazole Ring on Bioactivity

The tetrazole ring itself is a critical pharmacophore, and its substitution pattern significantly impacts the biological activity of the molecule. For 5-substituted tetrazoles like this compound, the nitrogen atoms of the ring can be substituted, leading to two main isomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. The position of the substituent on the tetrazole ring can profoundly affect the molecule's electronic properties, acidity, and spatial arrangement, which in turn influences its biological activity. nanomedicine-rj.com

The NH-unsubstituted tetrazole is acidic, with a pKa comparable to that of carboxylic acids. nih.gov N-substitution eliminates this acidity and introduces different physicochemical properties. The choice of the substituent on the nitrogen atom can modulate the molecule's lipophilicity, steric profile, and potential for hydrogen bonding. For example, the synthesis of a series of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl) derivatives, where an aryl group is placed at the N-1 position, resulted in compounds with notable biological activities, including PTP1B and microorganism inhibition. nih.gov This highlights that N-arylation can be a viable strategy for generating biologically active compounds.

The ratio of 1,5- to 2,5-disubstituted isomers formed during synthesis can be influenced by the nature of the substituent at the C-5 position, as well as reaction conditions. nanomedicine-rj.com These isomers can have distinct biological profiles due to the different spatial projection of the N-substituent relative to the C-5 side chain. This difference in geometry can lead to differential binding to target proteins. Therefore, the selective synthesis and biological evaluation of individual isomers are crucial steps in SAR studies.

Bioisosteric Replacement Strategies for Lead Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry for lead optimization, involving the substitution of one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. bohrium.com In the context of this compound, bioisosteric replacements can be considered for each of its three main components: the tetrazole ring, the thiomethyl linker, and the 4-chlorophenyl group.

The 5-substituted-1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group. eurekaselect.comnih.gov This replacement is often made to enhance metabolic stability and improve oral bioavailability, as the tetrazole ring is generally less susceptible to metabolic degradation than a carboxylic acid. bohrium.com Conversely, the tetrazole ring itself can be replaced by other acidic heterocycles or functional groups to fine-tune the acidity and other properties of the molecule. For example, in the development of dual MCL-1/BCL-xL inhibitors, an acylsulfonamide group was found to be a successful bioisosteric replacement for a carboxylic acid, demonstrating comparable or even better binding affinities. researchgate.net

The thiomethyl linker can also be a target for bioisosteric replacement. One might consider replacing the sulfur atom with an oxygen atom (oxymethyl linker), a methylene (B1212753) group (ethyl linker), or an amino group (aminomethyl linker) to alter the molecule's flexibility, polarity, and hydrogen bonding capacity.

For the 4-chlorophenyl group, various bioisosteric replacements could be explored. For instance, the chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or with a trifluoromethyl group to modulate electronic properties and lipophilicity. The entire phenyl ring could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different binding interactions and improve properties like solubility.

Development of Predictive Models for Biological Activity Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov For tetrazole derivatives, QSAR models have been successfully developed to predict various biological activities, including antibacterial efficacy and toxicity. researchgate.netnih.gov

The development of a QSAR model for this compound and its analogs would involve several steps. First, a dataset of compounds with varying structural features and their corresponding measured biological activities would be compiled. Next, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is then built to establish a relationship between the molecular descriptors and the biological activity. nih.gov For example, a QSAR study on 1,4-disubstituted tetrazoles found a statistically significant correlation between their antibacterial activity (MIC values) and computed molecular descriptors, resulting in models with high cross-validated regression factors. nih.gov

Such predictive models can be invaluable for the virtual screening of large compound libraries to identify potential new leads, for prioritizing the synthesis of novel derivatives, and for providing insights into the molecular features that are most important for the desired biological activity. This computational approach can significantly accelerate the drug discovery process by focusing experimental efforts on the most promising candidates. nih.gov

Q & A

What optimized synthetic routes are recommended for preparing 5-(4-Chlorophenylthiomethyl)Tetrazole?

Basic Research Focus
The synthesis of this compound derivatives can be achieved using heterocyclic coupling strategies. A validated method involves reacting substituted chlorobenzyloxy-phenyl-ethyl-thiol precursors with tetrazole intermediates under mild catalytic conditions. For example, equimolar amounts of the thiol precursor and tetrazole are stirred in PEG-400 with Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour. Reaction completion is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid to yield high-purity products . Catalyst selection (e.g., Mg(HSO₄)₂ or Al₂O₃-SO₃H) can enhance reaction efficiency and reduce side products .

How can reaction conditions be tailored to improve regioselectivity in heterocyclic substitutions?

Advanced Research Focus
Regioselectivity in substitutions depends on halogenation/nitration conditions and catalyst design. For example, halogenation of the 9-membered heterocyclic core (e.g., benzimidazole or benzothiazole derivatives) requires precise control of electrophilic substitution sites. Using selective catalysts (e.g., Al₂O₃-SO₃H) under solvent-free conditions minimizes competing pathways. Reaction parameters such as temperature (optimized at 70–80°C) and pH (12.5) further direct substitution to the para position of the chlorophenyl group .

What analytical techniques are critical for confirming the structure of this compound?

Basic Research Focus
Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 4.5–5.0 ppm (thio-methyl group) confirm substitution patterns .
  • IR Spectroscopy : Absorbance at 2550–2600 cm⁻¹ (S-H stretching) and 1600–1650 cm⁻¹ (tetrazole ring) validate functional groups .
  • X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C-S-C ≈ 105°) and planar geometry of the tetrazole ring .

How does terahertz (THz) spectroscopy aid in analyzing lattice vibrations of tetrazole derivatives?

Advanced Research Focus
THz spectroscopy (10–100 cm⁻¹) detects low-energy lattice vibrations influenced by halide anions in salts of tetrazole derivatives. For example, increasing anion mass (e.g., Br⁻ vs. Cl⁻) induces a red shift in THz frequencies due to altered molecular packing. Solid-state DFT simulations align with experimental THz spectra, enabling precise mapping of intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .

What pharmacological activities have been reported for structurally related tetrazole derivatives?

Basic Research Focus
Tetrazole derivatives exhibit antifungal, antimalarial, and antiparasitic activities. For instance, 5-aryloxytetrazoles inhibit Leishmania parasites by targeting mitochondrial enzymes. Analogous chlorophenyl-substituted tetrazoles show promise as 5-HT₃ receptor agonists or carbonic anhydrase inhibitors, with IC₅₀ values in the micromolar range .

How can computational tools like PASS predict the biological activity of this compound?

Advanced Research Focus
The PASS (Prediction of Activity Spectra for Substances) algorithm evaluates pharmacophore similarity to known bioactive compounds. For tetrazoles, PASS predicts antifungal (Pa ≈ 0.8) and antiplatelet (Pa ≈ 0.7) activities based on electronic descriptors (e.g., HOMO-LUMO gap) and lipophilicity (logP ≈ 2.5). Molecular dynamics simulations further refine binding affinity estimates to targets like fungal CYP51 or thrombin receptors .

What structural insights are provided by X-ray crystallography for tetrazole derivatives?

Advanced Research Focus
Single-crystal X-ray studies of 5-(4-Chlorophenyl)-1H-tetrazole reveal a planar tetrazole ring (mean C–C bond length: 1.39 Å) with a dihedral angle of 85° between the tetrazole and chlorophenyl groups. Non-covalent interactions (e.g., C–H···N hydrogen bonds) stabilize the crystal lattice, with packing coefficients of 0.72–0.75 .

What non-pharmacological applications exist for tetrazole derivatives?

Advanced Research Focus
Tetrazole-based co-adsorbents (e.g., 5-(4-methoxyphenyl)tetrazole) enhance dye-sensitized solar cell efficiency by 15–20% via improved electron injection and reduced recombination at TiO₂ interfaces. Hydrophobic chains (e.g., hexyloxy groups) optimize dye adsorption, achieving photon-to-current efficiencies of 8.3% under AM1.5G illumination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.